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Compound of Interest

N-Cyclopentylidene isopropyl!
Compound Name:

amine
CAS No.: 61955-29-1
Cat. No.: B13813706

Get Quote

Executive Summary: The "Goldilocks" of Steric
Imines

N-Cyclopentylidene isopropyl amine represents a distinct class of ketimines where the
interplay between ring strain (5-membered) and steric bulk (isopropyl group) creates a unique
stability profile. Unlike its 6-membered analogue (N-cyclohexylidene isopropyl amine) which is
prone to rapid hydrolysis, or its unbranched amine counterparts (N-cyclopentylidene n-butyl
amine) which lack steric protection, this compound offers a balance of kinetic stability and
synthetic utility.

This guide objectively compares its performance against key alternatives, providing
experimental protocols and mechanistic insights for researchers in ligand design and
pharmaceutical synthesis.

Quick Comparison Matrix
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The "I-Strain" Advantage

The superior stability of the N-cyclopentylidene derivative over the cyclohexylidene analogue is
governed by Brown’s I-Strain (Internal Strain) hypothesis.

¢ 5-Membered Rings (Cyclopentanone): The

hybridized carbonyl carbon (120° angle) creates less eclipsing strain in a 5-membered ring
compared to the

tetrahedral geometry (109.5°). Therefore, the ring resists nucleophilic addition (which
converts

), making the imine bond more stable against hydrolysis.

e 6-Membered Rings (Cyclohexanone): The

chair conformation is perfectly staggered and unstrained. The

geometry introduces torsional strain. Thus, the ring favors addition (
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), driving the equilibrium toward hydrolysis (breakdown).

Visualizing the Stability Mechanism
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Figure 1: Comparative hydrolysis pathways. The 5-membered ring resists forming the
tetrahedral intermediate due to increased eclipsing strain, conferring higher stability to the
imine.

Structural Characterization (Spectral Fingerprint)

Distinguishing these analogues requires precise interpretation of IR and NMR data. The ring
strain directly influences the C=N stretching frequency.
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Metric

N-Cyclopentylidene
(

-Pr)

N-Cyclohexylidene
(

-Pr)

Mechanistic Insight

1665 - 1672 cm

1650 - 1658 cm

Higher ring strain in
the 5-ring increases
the

-character of the
exocyclic bond,
shifting absorption to

higher energy.

C NMR (C=N)

~175-178 ppm

~168 - 172 ppm

Deshielding is more
pronounced in the 5-
membered ring due to

orbital compression.

H NMR (

-CH)

Multiplet @ 2.4 ppm

Multiplet @ 2.2 ppm

Protons adjacent to
the imine are slightly
more deshielded in
the cyclopentyl

system.

Experimental Protocols
Protocol A: Synthesis of N-Cyclopentylidene Isopropyl

Amine

Use this protocol for high-yield synthesis avoiding water contamination.

Reagents:

e Cyclopentanone (1.0 eq)

 Isopropylamine (1.2 eq)

o Titanium(lV) Isopropoxide (Ti(OiPr)
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) (1.5 eq) [Lewis Acid Catalyst/Water Scavenger]

e Dichloromethane (DCM) (Anhydrous)

Workflow:

Setup: Flame-dry a 250 mL round-bottom flask under

atmosphere.

e Mixing: Add Cyclopentanone (20 mmol) and Isopropylamine (24 mmol) to DCM (50 mL).
o Catalysis: Add Ti(OiPr)

(30 mmol) dropwise over 10 minutes. Caution: Exothermic.

e Reaction: Stir at ambient temperature for 6-8 hours. Monitor by IR (disappearance of C=0
stretch @ 1740 cm

).

e Quench: NOT aqueous. Remove solvent in vacuo.

 Purification: Vacuum distillation is required. The compound is moisture sensitive.
o Boiling Point: ~65°C @ 15 mmHg (Estimated).

Protocol B: Comparative Hydrolysis Kinetics

Use this to validate stability against analogues.

e Preparation: Prepare 0.1 M solutions of the imine in

(Deuterated Acetonitrile).

¢ Initiation: Add

(10 eq) buffered to pH 7 (phosphate buffer).

e Monitoring: Acquire
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H NMR spectra every 5 minutes for 2 hours.

» Data Analysis: Integrate the

-proton signals of the Imine vs. the reformed Ketone.

e Calculation: Plot

vs. time to determine

Reactivity & Applications
Reduction to Amines

While N-Cyclopentylidene isopropyl amine is stable, it is readily reduced to N-
isopropylcyclopentylamine.

e Reagent: Sodium Borohydride (

) in Methanol.

o Selectivity: The steric bulk of the isopropyl group directs hydride attack, often improving
stereoselectivity if chiral catalysts are used, compared to the less hindered

-butyl analogues.

Ligand Synthesis

This scaffold is a precursor for N-Heterocyclic Carbenes (NHCs) and bulky ligands for metal
catalysis. The 5-membered ring provides a rigid "bite angle" geometry that differs from the
more flexible cyclohexyl backbone.
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Figure 2: Reactivity flowchart. The steric bulk of the isopropyl group hinders direct nucleophilic
addition, favoring reduction or alpha-deprotonation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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